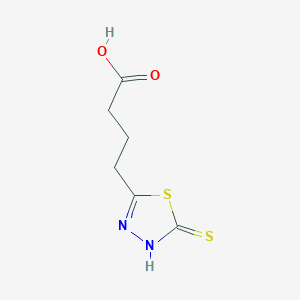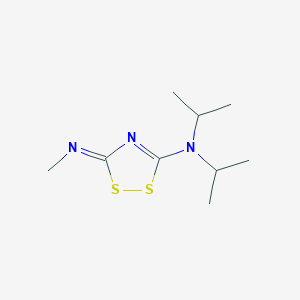
3H-1,2,4-Dithiazol-5-amine, N,N-bis(1-methylethyl)-3-(methylimino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3H-1,2,4-Dithiazol-5-amine, N,N-bis(1-methylethyl)-3-(methylimino)-” is a complex organic compound that belongs to the class of dithiazoles. These compounds are characterized by a five-membered ring containing two sulfur atoms and one nitrogen atom. The specific structure and substituents of this compound may impart unique chemical and physical properties, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3H-1,2,4-Dithiazol-5-amine, N,N-bis(1-methylethyl)-3-(methylimino)-” typically involves the formation of the dithiazole ring followed by the introduction of the amine and imine substituents. Common synthetic routes may include:
Cyclization Reactions: Formation of the dithiazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the N,N-bis(1-methylethyl) and methylimino groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
化学反应分析
Types of Reactions
“3H-1,2,4-Dithiazol-5-amine, N,N-bis(1-methylethyl)-3-(methylimino)-” may undergo various chemical reactions, including:
Oxidation: Conversion of the dithiazole ring to sulfoxides or sulfones.
Reduction: Reduction of the imine group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the dithiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield secondary amines.
科学研究应用
Chemistry
Catalysis: Use as a catalyst or catalyst precursor in various organic reactions.
Ligand Design: Incorporation into ligand frameworks for coordination chemistry.
Biology
Biological Activity: Investigation of potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Industry
Material Science: Use in the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of “3H-1,2,4-Dithiazol-5-amine, N,N-bis(1-methylethyl)-3-(methylimino)-” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dithiazole ring and substituents may play a crucial role in binding to these targets and exerting the desired effects.
相似化合物的比较
Similar Compounds
3H-1,2,4-Dithiazol-5-amine: A simpler analog without the N,N-bis(1-methylethyl) and methylimino groups.
1,2,4-Thiadiazole Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
The unique combination of the dithiazole ring with the N,N-bis(1-methylethyl) and methylimino groups may impart distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
属性
CAS 编号 |
58106-13-1 |
|---|---|
分子式 |
C9H17N3S2 |
分子量 |
231.4 g/mol |
IUPAC 名称 |
5-methylimino-N,N-di(propan-2-yl)-1,2,4-dithiazol-3-amine |
InChI |
InChI=1S/C9H17N3S2/c1-6(2)12(7(3)4)9-11-8(10-5)13-14-9/h6-7H,1-5H3 |
InChI 键 |
XWFOXIGPORTBRO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C1=NC(=NC)SS1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


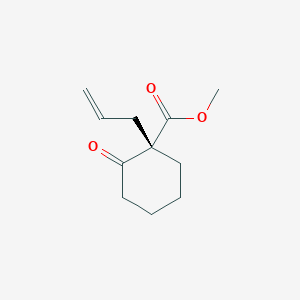
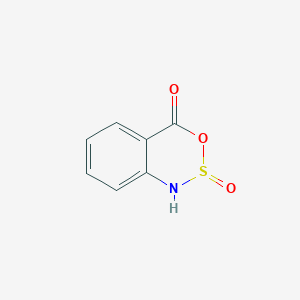

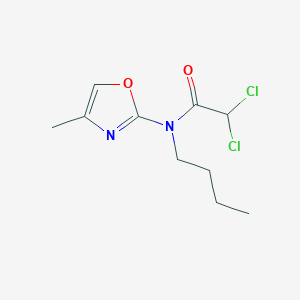
![N-[2-(Dimethylamino)ethyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B14614991.png)
![1-Oxo-2-[(pentachlorophenyl)methanesulfinyl]-1lambda~5~-pyridine](/img/structure/B14614995.png)
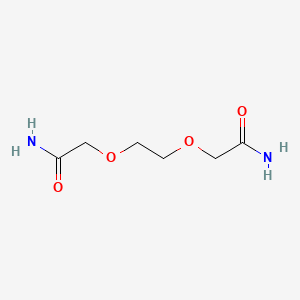
![N,N-Dimethyl-N'-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea](/img/structure/B14615005.png)
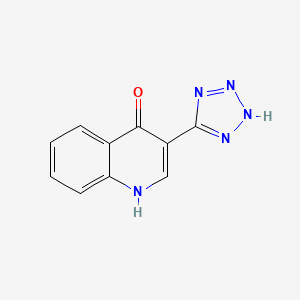
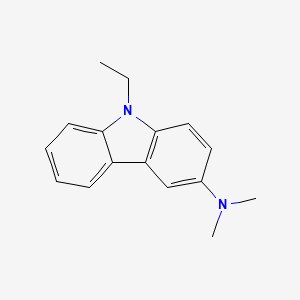
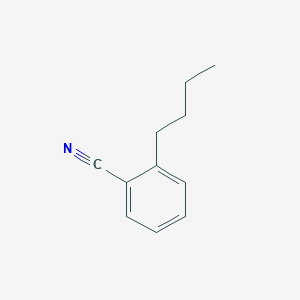
![2-Methoxy-3-[(1R)-3-oxo-1-phenylbutyl]-4H-1-benzopyran-4-one](/img/structure/B14615028.png)
![2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate](/img/structure/B14615034.png)
